N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide is a complex organic compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide involves several steps. One common method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This reaction is accelerated under microwave irradiation, providing high yields of the target product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permangan
Properties
CAS No. |
1243346-45-3 |
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Molecular Formula |
C11H17N3O3S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-2-(dimethylamino)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)11-6-9(13-18(3,15)16)10(7-12-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
WMVVMEBGZJLUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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